molecular formula C10H8FNO2 B1518780 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile CAS No. 1087784-38-0

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile

Cat. No.: B1518780
CAS No.: 1087784-38-0
M. Wt: 193.17 g/mol
InChI Key: CLPUYBXMERRZAK-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile is a fluorinated benzodioxin derivative featuring an acetonitrile (-CN) functional group at the 8-position of the benzodioxin core. The fluorine substituent at the 6-position and the nitrile group are critical to its electronic and steric characteristics, influencing solubility, stability, and synthetic utility.

Properties

IUPAC Name

2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPUYBXMERRZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CC#N)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Halogenated Benzodioxin Intermediates and Nucleophilic Substitution

This method involves the preparation of a halogenated benzodioxin intermediate (e.g., 8-bromo-6-fluoro-2,4-dihydro-1,3-benzodioxin) followed by nucleophilic substitution with cyanide sources to introduce the acetonitrile moiety.

Typical procedure:

  • Starting material: 6-Fluoro-2,4-dihydro-1,3-benzodioxin derivative.
  • Halogenation: Introduction of a bromine atom at the 8-position using N-bromosuccinimide (NBS) or similar reagents under controlled conditions.
  • Nucleophilic substitution: Reaction of the brominated intermediate with sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (typically 80–120°C).
  • Workup: Extraction and purification via chromatography or recrystallization.

Advantages:

  • Straightforward substitution reaction.
  • High regioselectivity due to the position of halogenation.

Limitations:

  • Use of toxic cyanide salts requires careful handling.
  • Possible side reactions such as elimination or hydrolysis.

Multi-step Synthesis from Amino-Benzodioxin Precursors

An alternative approach involves the synthesis of amino-substituted benzodioxin intermediates, which are then converted to acetonitrile derivatives via acylation and subsequent functional group transformations.

Key steps:

  • Step 1: Synthesis of 6-fluoro-2,3-dihydro-1,4-benzodioxin-8-amine by reduction or amination of appropriate precursors.
  • Step 2: Reaction of the amino group with bromoacetonitrile or bromoacetamide derivatives under basic conditions (e.g., lithium hydride in DMF), facilitating nucleophilic substitution to attach the acetonitrile moiety.
  • Step 3: Purification and characterization of the final product.

This method is supported by reports of similar benzodioxin derivatives functionalized with acetamide or sulfonamide groups, indicating feasibility for acetonitrile introduction as well.

Research Findings and Data Summary

Reaction Conditions and Yields

Method Key Reagents Solvent Temperature (°C) Reaction Time Yield (%) Notes
Halogenation + Cyanide Substitution NBS, NaCN/KCN DMF/DMSO 80–120 3–12 hours 60–85 Requires careful cyanide handling
Amino-precursor + Bromoacetonitrile 6-fluoro-8-amino-benzodioxin, LiH DMF 25–50 3–4 hours 70–82 Mild conditions, good regioselectivity

Spectral and Analytical Characterization

  • NMR (1H and 13C): Characteristic signals for benzodioxin protons and acetonitrile methylene group.
  • IR: Presence of nitrile stretch around 2220 cm⁻¹ confirming acetonitrile group.
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula including fluorine and nitrile.
  • Melting points: Typically in the range of 170–180°C for pure compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzodioxin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Primary amines

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Basic Properties of Selected Benzodioxin Derivatives

Compound Name Molecular Formula Molecular Weight Functional Group Substituents CAS Number Source
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile (Target) C₉H₇FNO₂* 195.16* Acetonitrile 6-Fluoro N/A -
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid C₁₀H₉FO₄ 212.18 Acetic acid 6-Fluoro 885526-71-6
(2E)-3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid C₁₁H₉FO₄* 224.19* Propenoic acid 6-Fluoro N/A
N-[(6-Chloropyridin-3-yl)sulfonyl]-3-(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enamide C₂₀H₁₆Cl₄N₂O₃ 474.17 Sulfonamide 6-Nitro, 6-chloropyridin N/A

*Hypothetical data inferred from analogs.

Key Observations :

  • Core Structure : All compounds share the 2,4-dihydro-1,3-benzodioxin scaffold, with substitutions at positions 6 and 8.
  • Functional Groups: The target compound’s nitrile group distinguishes it from carboxylic acid (acetic/propenoic acid) and sulfonamide derivatives.
  • Substituent Effects : Fluorine (electron-withdrawing) at position 6 enhances stability and influences reactivity, while nitro or chloropyridin groups () introduce steric bulk and polarizability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C)* Solubility (Polar Solvents) LogP* Stability
Target (Acetonitrile derivative) ~250–270 Moderate (DMSO, acetone) 1.2–1.5 Hydrolytically sensitive
Acetic acid derivative >300 High (Water, ethanol) 0.8–1.0 Stable at RT
Propenoic acid derivative ~280–300 Moderate (Methanol, DMF) 1.5–1.8 Light-sensitive
Sulfonamide derivative >350 Low (Chloroform, DCM) 2.5–3.0 Thermally stable

*Estimated based on functional group trends.

Analysis :

  • Polarity : The acetic acid derivative (highest polarity due to -COOH) is water-soluble, whereas the nitrile and sulfonamide analogs show lower polarity .
  • Stability : The nitrile group in the target compound may render it prone to hydrolysis under acidic/basic conditions, unlike the more stable carboxylic acids or sulfonamides .

Key Reactivity Profiles:

  • Target Compound (Nitrile): Hydrolysis to amides or carboxylic acids. Nucleophilic addition (e.g., Grignard reactions). Potential precursor for heterocycle synthesis (e.g., tetrazoles).
  • Acetic Acid Derivative :
    • Esterification/amidation for prodrug development.
    • Metal coordination in catalysis.
  • Propenoic Acid Derivative : Conjugate additions (Michael acceptors). Polymerization or crosslinking in materials science.
  • Sulfonamide Derivative :
    • Agrochemical intermediates (herbicides, insecticides).
    • Biologically active sulfonamide motifs.

Biological Activity

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12FNO2
  • Molecular Weight : 233.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The biological activity of this compound appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticonvulsant properties:

  • Anti-inflammatory Activity :
    • The compound has been included in screening libraries targeting anti-inflammatory responses, indicating its potential in modulating immune system functions .
  • Anticonvulsant Activity :
    • Research has highlighted a series of compounds with similar structures showing broad-spectrum anticonvulsant effects. The mechanism may involve modulation of neurotransmitter systems or ion channels .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryIncluded in anti-inflammatory screening libraries
AnticonvulsantPotential activity noted in related compounds
Toxicity AssessmentHarmful if swallowed; causes skin irritation

Case Studies

  • Anticonvulsant Research :
    A study on structurally similar compounds reported significant anticonvulsant activity, suggesting that modifications to the benzodioxin structure can enhance efficacy against seizures. The ED50 values for related compounds were documented, indicating the potential for therapeutic use in epilepsy .
  • Inflammatory Response Modulation :
    Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines in vitro. Further studies are warranted to establish the specific pathways involved and the clinical relevance of these findings.

Safety Profile

The safety profile of this compound indicates potential toxicity:

  • Acute Toxicity : Classified as harmful if ingested.
  • Skin Irritation : Causes skin irritation upon contact .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile, and how can reaction conditions be fine-tuned to improve yield?

  • Methodology : Start with nucleophilic substitution or Suzuki coupling to introduce the fluoro-benzodioxin moiety. Optimize solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., Pd for cross-coupling) using Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time. Monitor intermediates via TLC or HPLC. For yield improvement, consider microwave-assisted synthesis or flow chemistry to enhance regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the benzodioxin ring and the acetonitrile group. High-resolution mass spectrometry (HRMS) validates molecular weight. FT-IR identifies nitrile (C≡N) stretching (~2250 cm⁻¹). Purity analysis requires HPLC-UV/ELSD with C18 columns and acetonitrile/water gradients. Cross-reference spectral data with PubChem or EPA DSSTox entries for validation .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as Fukui indices for electrophilic/nucleophilic sites. Use molecular docking to explore interactions with biological targets. Reaction path sampling (e.g., NEB method) identifies transition states and activation energies for mechanistic studies .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity outcomes in fluorinated benzodioxin derivatives during substitution reactions?

  • Methodology : Investigate steric and electronic effects of the fluoro substituent via kinetic isotope effect (KIE) studies or isotopic labeling. Compare reaction rates in polar aprotic vs. protic solvents. Use X-ray crystallography to analyze crystal packing and steric hindrance. For conflicting data, conduct meta-analyses of structurally analogous compounds (e.g., 8-chloro-benzodioxin derivatives) to isolate variables .

Q. How does the compound interact with cytochrome P450 enzymes, and what metabolic pathways dominate in vitro assays?

  • Methodology : Perform microsomal stability assays (human liver microsomes) with LC-MS/MS to track metabolite formation. Use CYP inhibition screening (e.g., fluorogenic substrates) to assess isoform-specific interactions. Molecular dynamics simulations can model enzyme-ligand binding affinities. Compare results with structurally related nitriles (e.g., 2-(3-Methoxypyridin-2-yl)acetonitrile) to identify metabolic hotspots .

Q. What environmental degradation pathways are predicted for this compound, and how do they vary under UV vs. microbial exposure?

  • Methodology : Conduct photolysis studies using UV-Vis spectroscopy to monitor nitroso/byproduct formation. For biodegradation, use OECD 301B tests with activated sludge. Analyze intermediates via GC-MS. Computational tools like EPI Suite predict half-lives and partition coefficients. Contrast with atmospheric fate data from benzodioxin analogs to model persistence .

Q. How can discrepancies in reported biological activity data be resolved when testing this compound against cancer cell lines?

  • Methodology : Standardize assays (e.g., MTT vs. ATP-based viability) across multiple cell lines (e.g., HeLa, MCF-7). Control for solvent effects (DMSO vs. PBS). Validate target engagement via western blotting (e.g., apoptosis markers like caspase-3). Perform dose-response curve meta-analysis to identify IC₅₀ outliers and refine experimental protocols .

Methodological Resources

  • Structural Databases : PubChem CID 9207756 (analogs) , EPA DSSTox .
  • Reaction Design : ICReDD’s computational-experimental feedback loop .
  • Safety Protocols : Follow ACS Chemical Hygiene Plan guidelines for nitrile handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile
Reactant of Route 2
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2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile

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